N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
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Overview
Description
N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide: is a fluorinated organic compound with the molecular formula C10H13F6NO2 It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a hydroxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide typically involves the reaction of cyclohexylamine with 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-Cyclohexyl-3,3,3-trifluoro-2-oxo-2-(trifluoromethyl)propanamide.
Reduction: Formation of N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated compounds.
- Employed in the study of reaction mechanisms involving fluorinated amides.
Biology:
- Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The trifluoromethyl groups may enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
- N-Cyclohexyl-3,3,3-trifluoro-2-oxo-2-(trifluoromethyl)propanamide
- N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propylamine
Uniqueness: N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is unique due to the combination of its cyclohexyl group and multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .
Properties
Molecular Formula |
C10H13F6NO2 |
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Molecular Weight |
293.21 g/mol |
IUPAC Name |
N-cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C10H13F6NO2/c11-9(12,13)8(19,10(14,15)16)7(18)17-6-4-2-1-3-5-6/h6,19H,1-5H2,(H,17,18) |
InChI Key |
TVPPFYUDTIDVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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